Tetranor-12(S)-HETE as a Urinary Biomarker of Accelerated 12(S)-HETE Metabolism in Psoriasis: Direct Quantitative Comparison with 12(S)-HETE
In a clinical study comparing 200 psoriasis patients with healthy controls, urinary tetranor-12(S)-HETE excretion was significantly elevated, whereas urinary 12(S)-HETE excretion was decreased relative to controls. This inverse relationship indicates accelerated systemic β-oxidation of 12(S)-HETE to its inactivation product tetranor-12(S)-HETE in psoriasis [1]. The conversion of 12(S)-HETE to tetranor-12(S)-HETE has been proposed as a disease marker for psoriasis, providing a specific metabolic signature that distinguishes the metabolite from its parent compound .
| Evidence Dimension | Urinary excretion levels in psoriasis patients vs. healthy controls |
|---|---|
| Target Compound Data | Significantly higher in psoriasis urine vs. controls (p<0.05) |
| Comparator Or Baseline | 12(S)-HETE: significantly decreased in psoriasis urine vs. controls |
| Quantified Difference | Opposite directional change: tetranor-12(S)-HETE increased, 12(S)-HETE decreased |
| Conditions | Urine samples analyzed by HPLC-MS/MS in 200 psoriasis patients and healthy controls |
Why This Matters
This inverse urinary excretion pattern demonstrates that tetranor-12(S)-HETE is not merely a substitute for 12(S)-HETE but a distinct biomarker of accelerated metabolic clearance, essential for disease mechanism studies and diagnostic assay development.
- [1] Setkowicz, M., et al. (2015). Lack of association of ALOX12 and ALOX15B polymorphisms with psoriasis despite altered urinary excretion of 12(S)-hydroxyeicosatetraenoic acid. British Journal of Dermatology, 172(2), 337-344. PMID: 24975552. View Source
